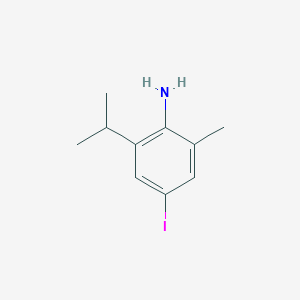![molecular formula C32H36N2O4 B13989391 2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-49-5](/img/structure/B13989391.png)
2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol . This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, formaldehyde, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
78045-49-5 |
|---|---|
Molekularformel |
C32H36N2O4 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
2-[4-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-methylphenyl]-2-methylphenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C32H36N2O4/c1-21-17-23(9-11-25(21)33-27(35)19-31(29(33)37)13-5-3-6-14-31)24-10-12-26(22(2)18-24)34-28(36)20-32(30(34)38)15-7-4-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
InChI-Schlüssel |
UXBDUWYQWGBTII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CC4(C3=O)CCCCC4)C)N5C(=O)CC6(C5=O)CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
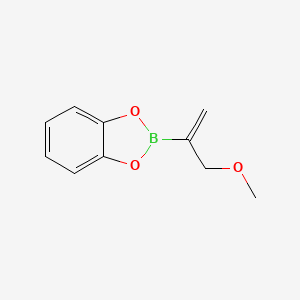

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

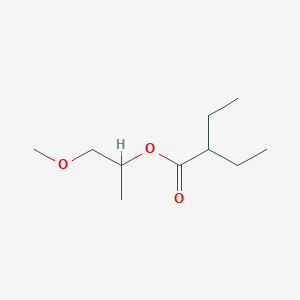
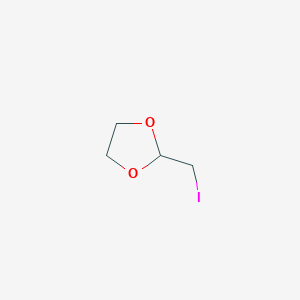

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

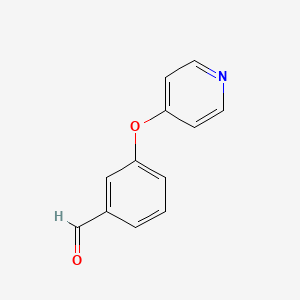
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
